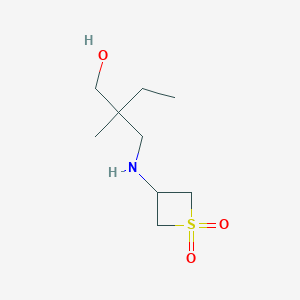![molecular formula C5H4ClN B13008825 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile CAS No. 23745-75-7](/img/structure/B13008825.png)
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is a highly strained bicyclic compound characterized by a four-membered ring structure with a chlorine atom and a nitrile group attached. The unique structure of this compound makes it an interesting subject for chemical research, particularly in the fields of synthetic organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by the introduction of the chlorine and nitrile groups. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can then be reacted with appropriate reagents to introduce the nitrile group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反应分析
Types of Reactions: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with electrophiles.
Ring-Opening Reactions: The high strain in the bicyclic ring makes it susceptible to ring-opening reactions, often leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Electrophiles: For addition reactions, electrophiles like halogens or acids can be employed.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often used to facilitate ring-opening reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Addition Products: Compounds with additional functional groups attached to the bicyclic core.
Ring-Opened Products: Cyclobutanes or other ring systems resulting from the cleavage of the strained bicyclic ring.
科学研究应用
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a bioisostere in drug design, particularly for its ability to rigidify molecular structures and improve pharmacokinetic properties.
Material Science: Explored for its unique structural properties in the development of new materials.
作用机制
The mechanism of action of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is primarily related to its high strain energy and reactivity. The strained bicyclic structure makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In medicinal chemistry, its rigid structure can influence the binding affinity and selectivity of drug candidates by presenting functional groups in a well-defined three-dimensional orientation .
相似化合物的比较
Bicyclo[1.1.0]butane: The parent compound without the chlorine and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Spiropentane: A related compound with a different ring fusion pattern.
Uniqueness: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which impart distinct reactivity and potential for further functionalization. The combination of these functional groups with the strained bicyclic core makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
属性
CAS 编号 |
23745-75-7 |
|---|---|
分子式 |
C5H4ClN |
分子量 |
113.54 g/mol |
IUPAC 名称 |
3-chlorobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
InChI 键 |
OVSLTIVJEFPORJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(C1(C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)

![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)


![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)



![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)


